molecular formula C14H13FN2O5S2 B2689672 Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)thiazole-4-carboxylate CAS No. 895472-45-4

Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)thiazole-4-carboxylate

Cat. No.: B2689672
CAS No.: 895472-45-4
M. Wt: 372.39
InChI Key: KUZDKSHHUVPZNV-UHFFFAOYSA-N
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Description

Strategic Importance in Medicinal Chemistry

Thiazole rings are ubiquitous in drug design due to their ability to mimic peptide bonds and participate in hydrogen bonding, π-π stacking, and hydrophobic interactions. In this compound, the thiazole nucleus serves as a rigid planar scaffold that positions the sulfonamide and carboxylate groups for optimal target binding. The 4-fluorophenylsulfonyl moiety enhances binding affinity through halogen bonding with protein residues, as observed in COX-2 inhibitors and carbonic anhydrase inhibitors.

The ethyl carboxylate ester improves membrane permeability, a critical factor for orally administered drugs. This ester can undergo hydrolysis in vivo to generate a carboxylic acid, offering a prodrug strategy for enhancing bioavailability. Comparative studies of analogous compounds, such as ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate (CID 15170574), demonstrate that fluorination at the para position of the phenyl ring reduces oxidative metabolism while maintaining electronic effects favorable for target engagement.

Thiazole-Sulfonamide Hybrid Scaffold Design

The hybridization of thiazole and sulfonamide functionalities creates synergistic effects:

Structural Feature Role in Drug Design Example from Literature
Thiazole core Enhances metabolic stability and facilitates π-π interactions with aromatic protein residues CID 15170574: Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate
Sulfonamide linker Introduces hydrogen-bond donor/acceptors and modulates solubility CID 18587023: Sulfonamide-thiazole acetamide derivative
4-Fluorophenyl group Improves binding affinity and pharmacokinetics via halogen bonding CID 174702622: (4-Fluorophenyl) thiazole-4-carboxylate
Ethyl carboxylate ester Balances lipophilicity for membrane penetration and serves as a prodrug motif CID 44254197: Ethyl 2-acetamido-4-formylthiazole-5-carboxylate

The sulfonamide group (-SO₂NH-) acts as a bioisostere for carboxylic acids or phosphates, enabling interactions with cationic residues in enzyme active sites. In CID 18587023, a related sulfonamide-thiazole hybrid demonstrated nanomolar affinity for kinase targets, underscoring the scaffold’s versatility. The fluorine atom’s electronegativity fine-tunes the electron density of the phenyl ring, as seen in CID 174702622, where fluorination enhanced inhibitory potency against bacterial dihydrofolate reductase.

Evolution of Sulfonamide-Thiazole Derivatives in Drug Discovery

Sulfonamide-thiazole derivatives have evolved from early antibacterial agents to targeted therapies for cancer and neurodegenerative diseases. For instance, O4I2 (ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate), a structurally analogous compound, was identified as a potent inducer of Oct3/4 expression in stem cell reprogramming. This highlights the scaffold’s adaptability in modulating transcriptional regulators.

Recent innovations include:

  • Substituent diversification : Introducing formyl or acetamido groups at the thiazole 4- or 5-positions, as in CID 44254197, to explore new binding pockets.
  • Linker optimization : Replacing methylene bridges with sulfonamide linkers to improve conformational rigidity, exemplified by CID 18587023.

These advancements underscore the scaffold’s potential in addressing drug resistance and achieving selectivity for complex targets like protein-protein interaction interfaces.

Properties

IUPAC Name

ethyl 2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O5S2/c1-2-22-13(19)11-7-23-14(16-11)17-12(18)8-24(20,21)10-5-3-9(15)4-6-10/h3-7H,2,8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZDKSHHUVPZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)thiazole-4-carboxylate is a synthetic compound belonging to the thiazole family, recognized for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by detailed research findings and data tables.

Chemical Structure and Properties

This compound features a thiazole ring, an acetamido group, and a fluorophenyl sulfonyl moiety. The presence of these functional groups is believed to enhance its biological activity and selectivity towards specific targets, particularly in cancer cells.

Key Structural Data:

  • Molecular Formula: C₁₃H₁₂FNO₄S
  • Molecular Weight: 305.30 g/mol
  • Key Functional Groups: Thiazole ring, acetamido group, sulfonyl group

The mechanism of action for this compound primarily involves its interaction with various biological targets such as enzymes and receptors. Thiazole derivatives are known to exhibit diverse biological activities including:

  • Antimicrobial activity: Effective against various bacteria and fungi.
  • Antitumor activity: Potential to inhibit cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against a range of pathogens.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.51.0
Escherichia coli1.02.0
Candida albicans0.250.5

The minimum inhibitory concentration (MIC) values indicate effective antimicrobial activity comparable to standard antibiotics .

Anticancer Activity

Research indicates that thiazole derivatives can act as anticancer agents. This compound has demonstrated cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µg/mL)Reference Drug IC50 (µg/mL)
A4311.98 ± 1.22Doxorubicin (1.5)
HT291.61 ± 1.92Doxorubicin (1.5)

The structure-activity relationship (SAR) studies suggest that the thiazole ring is crucial for the observed cytotoxicity, with modifications enhancing potency .

Case Studies

Several studies have highlighted the potential of thiazole derivatives in clinical applications:

  • Study on Anticancer Properties: A study evaluated various thiazole compounds, including this compound), revealing significant inhibition of tumor growth in xenograft models .
  • Antimicrobial Efficacy Study: In vitro studies demonstrated that this compound exhibited strong antibacterial and antifungal activities, outperforming some conventional agents in specific tests .
  • Mechanistic Insights: Investigations into the molecular mechanisms revealed that the compound induces apoptosis in cancer cells by activating caspase pathways .

Scientific Research Applications

Antimicrobial Properties

Thiazole derivatives, including Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)thiazole-4-carboxylate, have demonstrated significant antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown that thiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .

Anticancer Potential

The anticancer activity of this compound has been evaluated against several cancer cell lines:

Cell LineIC50 (µM)
A549 (Lung Cancer)23.30 ± 0.35
MCF-7 (Breast Cancer)< 10
U251 (Glioblastoma)< 5

Research indicates that the presence of specific functional groups, such as the fluorophenyl sulfonyl moiety, enhances the selectivity and potency of these compounds against cancer cells .

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of thiazole derivatives, including this compound, revealed promising results in terms of cytotoxicity against A549 and MCF-7 cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring significantly influenced anticancer efficacy .

Case Study 2: Antimicrobial Screening

In another investigation, a range of thiazole derivatives was screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. This compound exhibited notable inhibitory effects, reinforcing its potential as an antimicrobial agent .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Substituent at Acetamido Position Core Structure Key Features
Target Compound 4-Fluorophenylsulfonyl Thiazole-4-carboxylate Sulfonyl group enhances electron withdrawal; fluorine improves lipophilicity
5a () 1,3-Dioxoisoindolin-2-yl Thiazole-4-carboxylate Bulky phthalimide group; moderate lipophilicity
5b () 1,3-Dioxoisoindolin-2-yl + phenylpropane Thiazole-4-carboxylate Extended hydrophobic chain; increased steric hindrance
3f () (1-Methyl-1H-imidazol-2-yl)thio Thiazole-4-carboxylate Thioether linkage; imidazole introduces basicity

Key Observations :

  • The 4-fluorophenylsulfonyl group in the target compound likely confers stronger electron-withdrawing effects compared to the phthalimide (5a, 5b) or thioether (3f) substituents. This may influence binding to enzymatic targets like β-catenin .
  • Compound 3f ’s thioether-imidazole substituent introduces sulfur-based nucleophilicity, which may alter metabolic stability relative to the sulfonyl group in the target compound .
Anticancer Activity ():
  • Compounds 5a and 5b demonstrated potent anti-proliferative effects against HCT-116 colorectal cancer cells, with IC50 values of 0.72 μM and 1.55 μM , respectively, comparable to methotrexate (IC50: 0.7 μM). Their activity is linked to β-catenin pathway inhibition .
Physicochemical and ADMET Properties:
  • 5a/5b showed favorable in silico ADMET profiles, with moderate solubility and low hepatotoxicity risks. Their phthalimide groups, however, may increase metabolic instability .
  • 3f ’s elemental analysis (C, 38.56%; H, 4.11%; N, 24.57%) and HRMS (m/z 343.0642 [M+1]+) confirm synthetic accuracy, but biological data is unavailable .
  • Target Compound : The sulfonyl group may reduce metabolic oxidation compared to thioether (3f), while fluorine could prolong half-life via reduced cytochrome P450-mediated degradation.

Data Tables

Table 1: Anticancer Activity of Thiazole Derivatives
Compound IC50 (μM) Target Protein Cell Line Reference
5a 0.72 β-Catenin HCT-116
5b 1.55 β-Catenin HCT-116
Methotrexate 0.7 Dihydrofolate reductase HCT-116
Table 2: Analytical Data for Compound 3f
Parameter Calculated (%) Found (%)
C 38.59 38.56
H 4.12 4.11
N 24.54 24.57
S 18.73 18.74
HRMS (m/z) 343.0642 343.0642

Q & A

Q. Advanced Methodological Guidance

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., COX-2 or tubulin) .
  • DFT Calculations : Predict reaction pathways (e.g., sulfonation energetics) using Gaussian 16 at B3LYP/6-31G* level .
  • ADMET Prediction : Employ SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., BBB permeability) .

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